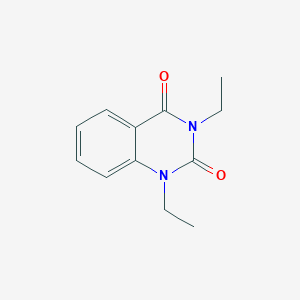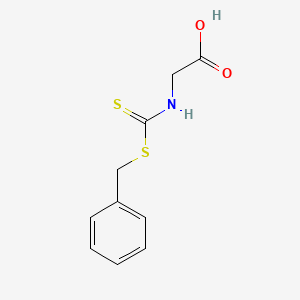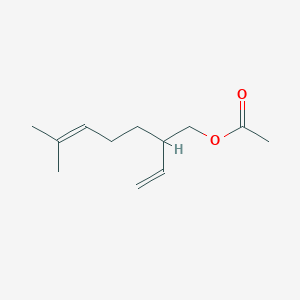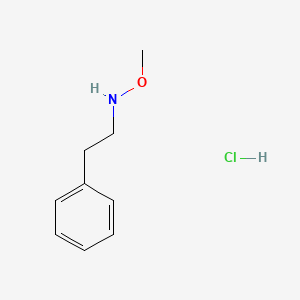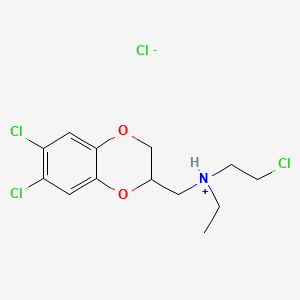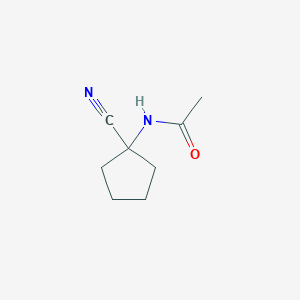
N-(1-Cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)acetamide: is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of a cyanocyclopentyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclopentanone with potassium cyanide and acetic anhydride. The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Cyanocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)acetamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The acetamide moiety can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
N-(1-Cyanocyclopentyl)pentanamide: Similar structure but with a pentanamide group instead of an acetamide group.
N-(1-Cyanocyclopentyl)butanamide: Similar structure but with a butanamide group.
Uniqueness: N-(1-Cyanocyclopentyl)acetamide is unique due to its specific combination of the cyanocyclopentyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(11)10-8(6-9)4-2-3-5-8/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKRIBWMWUAUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198201 |
Source


|
| Record name | Acetamide, N-(1-cyanocyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5009-09-6 |
Source


|
| Record name | Acetamide, N-(1-cyanocyclopentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(1-cyanocyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
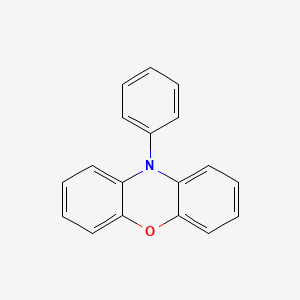
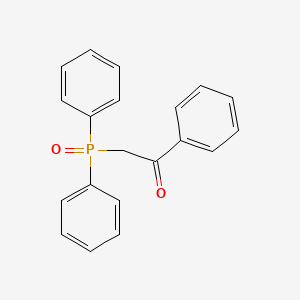

![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
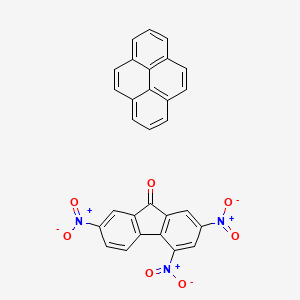
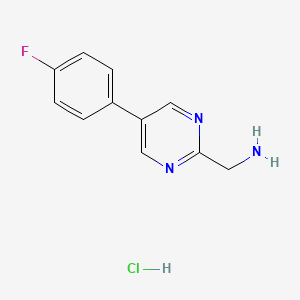
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
